

Moperone Hydrochloride CAS number and molecular structure

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Compound of Interest		
Compound Name:	Moperone Hydrochloride	
Cat. No.:	B1676735	Get Quote

An In-depth Technical Guide to Moperone Hydrochloride

This technical guide provides a comprehensive overview of **Moperone Hydrochloride**, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, molecular structure, pharmacological properties, and mechanism of action.

Chemical and Physical Properties

Moperone Hydrochloride is a typical antipsychotic medication belonging to the butyrophenone class.[1]



Property	Value	Reference
CAS Number	3871-82-7	[2][3][4]
Molecular Formula	C22H27CIFNO2	[2]
Molecular Weight	391.9 g/mol	[2]
IUPAC Name	1-(4-fluorophenyl)-4-[4- hydroxy-4-(4- methylphenyl)piperidin-1- yl]butan-1-one;hydrochloride	[2]
Synonyms	Moperone HCl, Luvatren, Moperone chlorohydrate	[2]
Canonical SMILES	CI.O=C(C1=CC=C(F)C=C1)C CCN2CCC(O) (C3=CC=C(C=C3)C)CC2	[3]
InChIKey	RJTOSFZZYBCYTM- UHFFFAOYSA-N	[3]
Appearance	Crystalline solid	[4]
Melting Point	216-218 °C (for hydrochloride)	[4]
UV max	246.5 nm (ε 12200)	[4]

Molecular Structure

The molecular structure of **Moperone Hydrochloride** is characterized by a butyrophenone core linked to a piperidine ring.

Pharmacological Profile

Moperone Hydrochloride is an antipsychotic agent with a multi-receptor antagonist profile.[1] [5] Its therapeutic effects are primarily attributed to its interaction with dopaminergic and serotonergic systems in the central nervous system.[1][6]

Receptor Binding Affinity



The binding affinities of moperone to various neurotransmitter receptors are summarized below.

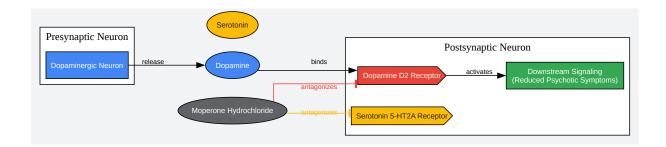
Receptor	Binding Affinity (Ki)	Reference
Dopamine D2	0.7 - 1.9 nM	[7]
Dopamine D3	0.1 - 1.0 nM	[7]
Dopamine D4	27 nM	[5]
Serotonin 5-HT2A	52 nM	[7]
Acetylcholinesterase (AChE)	120 μM (inhibitor)	[5]
Histamine H1	794 nM (IC50, inverse agonist)	[5]

Mechanism of Action

Moperone Hydrochloride functions as a potent antagonist at dopamine D2 receptors.[6] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By blocking D2 receptors, **moperone hydrochloride** reduces this excessive dopaminergic activity, leading to the alleviation of psychotic symptoms.[6]

Additionally, **moperone hydrochloride** exhibits antagonism at serotonin 5-HT2A receptors.[1] The interplay between the dopamine and serotonin systems is complex, and modulation of serotonin receptors can contribute to the overall therapeutic effects and side-effect profile of the medication.[6] It also has a high binding affinity for sigma receptors.[7]





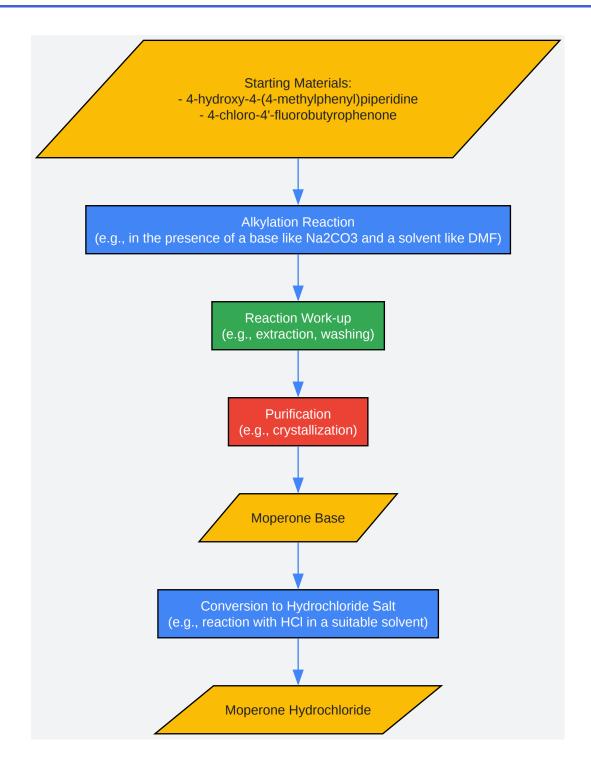
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Caption: Mechanism of action of Moperone Hydrochloride.

Experimental Protocols Synthesis of Moperone

The preparation of moperone has been described by Janssen et al.[4] A general workflow for the synthesis of butyrophenone antipsychotics like moperone typically involves the alkylation of a substituted piperidine with a fluorobutyrophenone derivative.





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Caption: General synthesis workflow for Moperone Hydrochloride.

Note: Detailed, step-by-step experimental protocols for the synthesis of **Moperone Hydrochloride** are proprietary and not extensively available in the public domain. The provided



workflow is a general representation based on synthetic routes for similar butyrophenone compounds.

Clinical Use and Status

Moperone has been marketed in Japan for the treatment of schizophrenia.[7] As a typical antipsychotic, its use may be associated with extrapyramidal side effects due to the potent D2 receptor blockade.[6] While it has been used clinically, extensive recent clinical trial data is not as readily available as for newer atypical antipsychotics.

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